9-Hydroxyhexahydrocannabinol is a cannabinoid compound that belongs to the family of tetrahydrocannabinols, which are primarily derived from cannabis plants. This compound has garnered attention for its potential therapeutic effects and its structural similarities to other cannabinoids, particularly Δ9-tetrahydrocannabinol, the principal psychoactive component of cannabis.
The primary source of 9-hydroxyhexahydrocannabinol is the cannabis plant, specifically through the synthesis of its precursors, such as cannabidiol. This compound can be synthesized through various chemical processes, including total synthesis and partial synthesis methods involving hydrogenation reactions.
The synthesis of 9-hydroxyhexahydrocannabinol can be achieved through different methodologies:
The technical aspects of these synthetic routes include the use of specific catalysts such as triisobutylaluminum or proline, and the careful control of reaction conditions to achieve desired yields and selectivities.
The molecular structure of 9-hydroxyhexahydrocannabinol consists of a hexahydrocannabinol backbone with a hydroxyl group at the 9-position. This structural feature contributes to its pharmacological properties and interactions with cannabinoid receptors.
9-Hydroxyhexahydrocannabinol can undergo various chemical reactions typical for cannabinoids, including:
The hydrogenation process often employs catalysts such as palladium or platinum under controlled conditions to ensure high yields while minimizing by-products .
The mechanism of action for 9-hydroxyhexahydrocannabinol primarily involves its interaction with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system. These receptors are part of a complex signaling network that regulates various physiological processes.
Relevant data on these properties are vital for both laboratory handling and potential applications in therapeutic settings .
9-Hydroxyhexahydrocannabinol is primarily studied for its potential therapeutic applications, including:
These applications highlight the importance of further research into 9-hydroxyhexahydrocannabinol's pharmacological properties and therapeutic potential .
The identification of 9-Hydroxyhexahydrocannabinol (9-OH-HHC) traces back to foundational cannabinoid research in the mid-20th century. Initial work by Roger Adams in the 1940s demonstrated the hydrogenation of Δ⁹-THC, yielding hexahydrocannabinol (HHC) as a primary product [4]. During subsequent investigations into THC stability and synthetic pathways, researchers identified 9-OH-HHC as a semi-synthetic derivative formed during the acid-catalyzed synthesis of Δ⁸-THC from cannabidiol (CBD) [1]. The compound's nomenclature reflects its structural relationship to HHC, with the "9-hydroxy" designation specifying the hydroxyl group at the C9 position of the hexahydrocannabinol scaffold. Systematic naming according to IUPAC conventions identifies it as (6aR,10aR)-6,6,9-trimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene-1,9-diol, emphasizing its stereochemical specificity [1] [3]. Early pharmacological assessments revealed its activity as approximately 1/10 the potency of Δ⁹-THC in animal models, distinguishing it from other hydrogenated metabolites [1] [9].
Table 1: Nomenclature and Identifiers of 9-Hydroxyhexahydrocannabinol
Designation Type | Identifier |
---|---|
IUPAC Name | (6aR,10aR)-6,6,9-trimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene-1,9-diol |
CAS Numbers | 36028-45-2; 52522-56-2 |
Common Synonyms | 9α-Hydroxy-HHC; 9β-Hydroxy-HHC |
Molecular Formula | C₂₁H₃₂O₃ |
Molar Mass | 332.484 g·mol⁻¹ |
9-OH-HHC belongs to the saturated cannabinoid class, characterized by the absence of double bonds in the cyclohexyl ring—unlike Δ⁸-THC or Δ⁹-THC [4] [6]. Its structural core derives from hexahydrocannabinol (HHC) through hydroxylation at C9, resulting in two distinct epimers: 9α-hydroxy-HHC (equatorial orientation) and 9β-hydroxy-HHC (axial orientation) [1]. This positional isomerism critically influences receptor binding dynamics. Chemically, 9-OH-HHC is classified as a secondary metabolite of THC degradation and a synthetic impurity in Δ⁸-THC production [1] [7]. Its relationship to other hydrogenated cannabinoids includes:
Fig. 1: Structural Relationship of 9-OH-HHC to Key Cannabinoids
Δ⁹-THC → (Hydrogenation) → HHC → (Hydroxylation) → 9-OH-HHC ↳ (Other oxidations) → 11-OH-HHC
9-OH-HHC occupies a unique niche bridging phytocannabinoid metabolism and synthetic cannabinoid chemistry. As a trace component in Cannabis sativa, it arises from the enzymatic degradation of THC, though its natural abundance is exceedingly low [6]. More significantly, it serves as:
Table 2: Research Contexts for 9-OH-HHC
Research Domain | Significance of 9-OH-HHC | Key Findings |
---|---|---|
Phytocannabinoid Chemistry | Degradation marker | Identified in aged cannabis extracts [6] |
Synthetic Chemistry | Impurity profiling | Detected in Δ⁸-THC synthesis pathways [1] |
Metabolic Studies | Human THC metabolite | Confirmed in blood samples of Δ⁹-THC users [7] |
Receptor Pharmacology | Stereoselective probe | 9β-epimer exhibits higher CB1 affinity [9] |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: